Oriciacridone B
Description
Oriciacridones are a class of acridone alkaloids primarily isolated from the stem bark of Oriciopsis glaberrima, a plant studied for its bioactive secondary metabolites . These compounds share a 9-acridone core structure with hydroxyl, prenyl, or dimethylallyl substitutions, which confer distinct biological activities such as α-glucosidase inhibition and antioxidant effects .
Properties
Molecular Formula |
C36H32N2O10 |
|---|---|
Molecular Weight |
652.6 g/mol |
IUPAC Name |
(1R,2R)-1-[(5,10-dihydroxy-2,2-dimethyl-6-oxo-3,4-dihydrochromeno[7,6-b]chromen-7-yl)amino]-2,6,11-trihydroxy-3,3-dimethyl-2,12-dihydro-1H-pyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C36H32N2O10/c1-35(2)11-10-14-20(47-35)13-21-26(30(14)42)32(44)23-16(8-9-18(40)33(23)46-21)37-29-25-22(48-36(3,4)34(29)45)12-19(41)24-28(25)38-27-15(31(24)43)6-5-7-17(27)39/h5-9,12-13,29,34,37,39-42,45H,10-11H2,1-4H3,(H,38,43)/t29-,34-/m1/s1 |
InChI Key |
JOXLBVXLFFBYRB-ANHUGMMASA-N |
Isomeric SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)N[C@H]5[C@H](C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(N7)C(=CC=C8)O)(C)C)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(C=CC(=C4O3)O)NC5C(C(OC6=C5C7=C(C(=C6)O)C(=O)C8=C(N7)C(=CC=C8)O)(C)C)O)C |
Synonyms |
oriciacridone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Oriciacridones are structurally related to other acridone derivatives, such as 1,3,5-trihydroxy-4-prenylacridone , which shares their polyhydroxylated aromatic system but differs in side-chain modifications (e.g., prenyl vs. dimethylallyl groups) . Key structural features include:
- Oriciacridone C: C₁₈H₁₅NO₄, with a 1,3,5-trihydroxy-4-(c,c-dimethylallyl) substitution .
- Oriciacridone F : Contains a distinct substitution pattern, though its exact structure remains unspecified in the evidence .
Table 1: Structural Comparison of Oriciacridones and Analogues
Pharmacological Activity Comparison
α-Glucosidase Inhibitory Activity
Oriciacridones exhibit moderate to strong α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia in diabetes. Comparatively:
- Oriciacridone C : IC₅₀ = 56 ± 5.4 µM .
- Oriciacridone F : IC₅₀ = 34.05 ± 17 µM .
- Palmatine (protoberberine alkaloid): IC₅₀ = 9.39 ± 0.27 µM .
- Piperumbellactam C : IC₅₀ = 29.64 ± 0.46 µM .
Table 2: α-Glucosidase Inhibition Data
Antioxidant Activity
Oriciacridones also demonstrate radical scavenging properties, critical for mitigating oxidative stress in diabetic complications:
- Oriciacridone C : IC₅₀ = 60.79 ± 1.23 µM .
- Oriciacridone F : IC₅₀ = 482 ± 1.8 µM .
- 1,3,5-Trihydroxy-4-prenylacridone : IC₅₀ = 118.70 ± 4.24 µM .
Functional and Mechanistic Differences
- Side-Chain Influence : The dimethylallyl group in Oriciacridone C enhances antioxidant activity compared to Oriciacridone F, which has a less effective substitution .
- Enzyme Binding : Palmatine and piperumbellactams outperform oriciacridones in α-glucosidase inhibition due to their planar aromatic systems, enabling stronger interactions with enzyme active sites .
Q & A
Q. How is Oriciacridone B synthesized and characterized in current research?
this compound is typically isolated from natural sources (e.g., Oricia species) or synthesized via multi-step organic reactions, such as Claisen-Schmidt condensation followed by cyclization. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should include detailed experimental protocols (e.g., solvent systems, reaction temperatures) and raw spectral data in supplementary materials to ensure reproducibility .
Q. What are the primary biological targets and bioactivity profiles reported for this compound?
Initial studies focus on in vitro assays to identify targets, such as enzyme inhibition (e.g., kinases, proteases) or cytotoxicity against cancer cell lines. Methodologies include dose-response curves (IC₅₀ determination), fluorescence-based assays, and affinity chromatography for target isolation. Researchers should cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics) to minimize false positives .
Q. How can researchers ensure the reliability of purity assessments for this compound in experimental workflows?
Purity is assessed via HPLC with photodiode array detection (≥95% purity threshold) and comparison to authenticated reference standards. For novel synthetic routes, elemental analysis and X-ray crystallography are recommended to confirm structural integrity. Batch-to-batch variability should be documented, with raw chromatograms included in supplementary data .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across independent studies?
Contradictions may arise from differences in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound stability. A systematic review (PRISMA framework) should be conducted to compare variables, followed by meta-analysis using random-effects models to quantify heterogeneity. Sensitivity analysis can identify outlier studies, while in silico simulations (e.g., molecular docking) may reconcile mechanistic disparities .
Q. What experimental strategies optimize the synthesis of this compound for higher yield and scalability?
Advanced optimization involves Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions, while green chemistry principles (e.g., microwave-assisted synthesis) improve efficiency. Researchers should report yield improvements relative to baseline methods and assess scalability via gram-scale trials .
Q. How can the disparity between in vitro and in vivo efficacy of this compound be methodologically resolved?
Discrepancies often stem from poor pharmacokinetics (e.g., low bioavailability, rapid metabolism). Researchers should integrate ADMET profiling (e.g., microsomal stability assays, Caco-2 permeability tests) early in the workflow. In vivo studies must use pharmacologically relevant dosing regimens and include positive controls. Multi-omics approaches (transcriptomics, metabolomics) can elucidate off-target effects masking efficacy .
Q. What advanced techniques validate the proposed molecular mechanisms of this compound in complex biological systems?
CRISPR-Cas9 knockout models confirm target specificity, while time-resolved fluorescence resonance energy transfer (TR-FRET) quantifies target engagement in live cells. For mechanistic studies, single-cell RNA sequencing or spatial transcriptomics provides resolution at the cellular level. Researchers should prioritize orthogonal validation (e.g., siRNA silencing alongside pharmacological inhibition) to avoid overinterpretation .
Q. How do researchers reconcile computational predictions with experimental data for this compound’s binding affinity?
Computational predictions (e.g., molecular dynamics simulations) must be validated via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) to measure binding constants. Discrepancies may arise from force field inaccuracies or solvent effects in simulations. Ensemble docking approaches, which account for protein flexibility, improve predictive accuracy. Researchers should report free energy calculations (ΔG) alongside experimental Kd values .
Methodological Frameworks
- Data Contradiction Analysis : Apply the "principal contradiction" framework to prioritize variables with the strongest influence on outcomes (e.g., assay conditions over batch variability) .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .
- Statistical Rigor : Use false discovery rate (FDR) correction (Benjamini-Hochberg procedure) for high-throughput datasets to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
